molecular formula C14H13N3O3S B2801556 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 329903-06-2

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2801556
CAS RN: 329903-06-2
M. Wt: 303.34
InChI Key: WZIJJUMQBBYZJI-CCEZHUSRSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide, also known as DBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Biological Evaluation and Antimicrobial Activity

Compounds derived from similar structural frameworks have been investigated for their antimicrobial activities against pathogenic bacteria and fungi. For instance, derivatives synthesized from reactions involving 2-chloro-N-(benzothiazole-2-yl)acetamides and piperidine derivatives demonstrated significant antimicrobial properties, particularly against fungal species. These compounds' effectiveness against fungi, such as Candida species, was highlighted, with certain derivatives showing promise due to specific structural features like the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring. This suggests the potential for designing antimicrobial agents based on structural modifications of the benzothiazole core (Mokhtari & Pourabdollah, 2013).

Synthesis and Structural Studies

Research into the synthesis and structural analysis of benzothiazole derivatives has led to the development of compounds with potential therapeutic applications. For example, the synthesis of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido)acetamide derivatives followed by detailed molecular docking studies revealed significant correlations between the synthesized derivatives' structures and their biological activities. These studies provide insights into the binding patterns and interactions between synthesized compounds and target proteins, underscoring the importance of structural design in the development of bioactive molecules (Acharya et al., 2020).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-16-9-4-2-3-5-10(9)21-14(16)15-11(18)8-17-12(19)6-7-13(17)20/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIJJUMQBBYZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

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